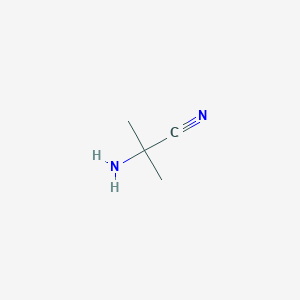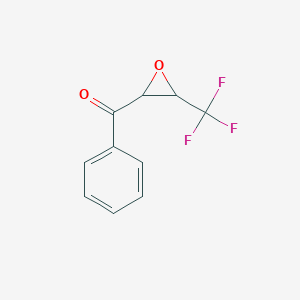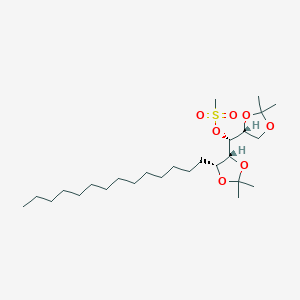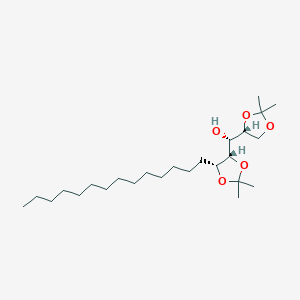![molecular formula C10H19NO2 B028607 Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI) CAS No. 110229-11-3](/img/structure/B28607.png)
Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI), is a heterocyclic organic compound with the chemical formula C10H19NO2. It is a clear, colorless liquid that is used in a variety of scientific research applications. Morpholine is synthesized through a multistep process that involves the reaction of various chemical compounds.
Wirkmechanismus
The mechanism of action of morpholine is not well understood. However, it is believed to act as a nucleophile and a base in organic reactions. Morpholine is also believed to act as a corrosion inhibitor by forming a protective film on metal surfaces.
Biochemische Und Physiologische Effekte
Morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to have a toxic effect on the liver and kidneys in animals. It has also been shown to have a mutagenic effect on DNA. Morpholine has been shown to have a depressant effect on the central nervous system in animals. It has also been shown to have a mild irritant effect on the skin and eyes.
Vorteile Und Einschränkungen Für Laborexperimente
Morpholine has several advantages for use in lab experiments. It is a relatively inexpensive chemical that is readily available. It is also a versatile chemical that can be used in a variety of organic reactions. However, morpholine also has several limitations for use in lab experiments. It is a toxic chemical that requires careful handling to ensure the safety of researchers. It is also a volatile chemical that can be difficult to handle in large quantities.
Zukünftige Richtungen
There are several future directions for research on morpholine. One area of research could be the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research could be the development of new applications for morpholine in the pharmaceutical and agrochemical industries. Additionally, research could be conducted on the toxicology of morpholine to better understand its effects on the environment and human health.
Conclusion:
In conclusion, morpholine, 4-[(cyclopentyloxy)methyl]-(9CI), is a versatile organic compound that is used in a variety of scientific research applications. It is synthesized through a multistep process that involves the reaction of various chemical compounds. Morpholine has several advantages for use in lab experiments, but also has several limitations that require careful handling by researchers. There are several future directions for research on morpholine, including the development of new synthesis methods and the exploration of new applications in various industries.
Synthesemethoden
Morpholine is synthesized through a multistep process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of cyclopentanol with morpholine in the presence of a catalyst. The resulting product is then purified through distillation to obtain pure morpholine. The synthesis method is a complex process that requires careful handling of the chemicals involved to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
Morpholine is used in a variety of scientific research applications. It is commonly used as a solvent in organic synthesis and as a reagent in the production of various chemical compounds. It is also used as a corrosion inhibitor in the oil and gas industry. Morpholine is used in the production of various pharmaceuticals and agrochemicals. It is also used in the synthesis of rubber chemicals and dyes.
Eigenschaften
CAS-Nummer |
110229-11-3 |
|---|---|
Produktname |
Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI) |
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
4-(cyclopentyloxymethyl)morpholine |
InChI |
InChI=1S/C10H19NO2/c1-2-4-10(3-1)13-9-11-5-7-12-8-6-11/h10H,1-9H2 |
InChI-Schlüssel |
VJVJVNWQBMEKSC-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OCN2CCOCC2 |
Kanonische SMILES |
C1CCC(C1)OCN2CCOCC2 |
Synonyme |
Morpholine, 4-[(cyclopentyloxy)methyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



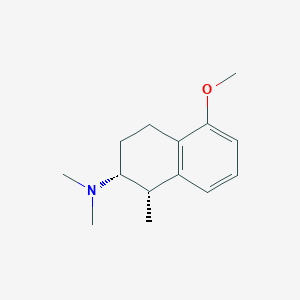
![2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B28527.png)
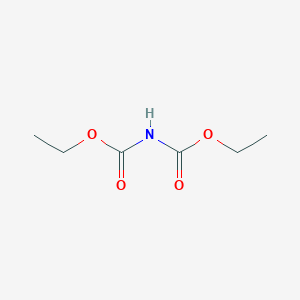
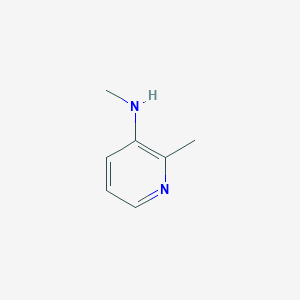


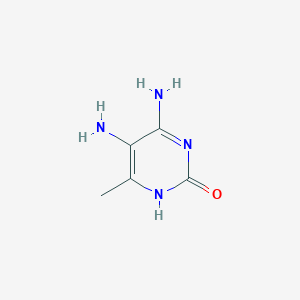
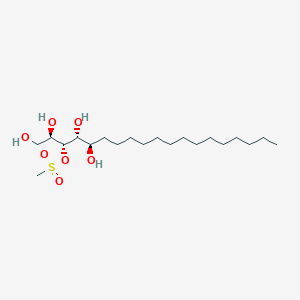
![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)
